molecular formula C16H28O2Rh2 B1279167 Hydroxy(cyclooctadiene)rhodium(I) dimer CAS No. 73468-85-6

Hydroxy(cyclooctadiene)rhodium(I) dimer

Cat. No.: B1279167
CAS No.: 73468-85-6
M. Wt: 458.20 g/mol
InChI Key: HSFFMOISCNXZCL-UHFFFAOYSA-N
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Description

Hydroxy(cyclooctadiene)rhodium(I) dimer is a rhodium-based organometallic compound with the molecular formula C16H26O2Rh2. It is widely used as a catalyst in various chemical reactions due to its ability to facilitate the formation and breaking of chemical bonds. This compound is particularly known for its role in promoting greener synthesis methods, aligning with the principles of green chemistry .

Mechanism of Action

Target of Action

The primary target of Hydroxy(cyclooctadiene)rhodium(I) dimer is terminal alkynes . Terminal alkynes are unsaturated hydrocarbons that contain a carbon-carbon triple bond at the end of the carbon chain. They play a crucial role in various organic reactions due to their unique reactivity and ability to form complex structures.

Mode of Action

This compound acts as a catalyst, facilitating oxygenative addition to terminal alkynes . In this process, the rhodium complex inserts into the carbon-hydrogen bond of the alkyne, forming a new bond with the oxygen atom. This results in the formation of a new organorhodium complex.

Biochemical Pathways

The action of this compound affects the synthesis pathway of esters, amides, and carboxylic acids . By facilitating the oxygenative addition to terminal alkynes, it enables a greener synthesis of these compounds. This is particularly important in the field of green chemistry, which aims to reduce the environmental impact of chemical processes.

Result of Action

The result of the action of this compound is the efficient and environmentally friendly synthesis of esters, amides, and carboxylic acids . These compounds have wide applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Biochemical Analysis

Biochemical Properties

Hydroxy(cyclooctadiene)rhodium(I) dimer plays a crucial role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins, facilitating the oxygenative addition to terminal alkynes . This interaction leads to the formation of esters, amides, and carboxylic acids, which are essential in numerous biochemical pathways . The compound’s ability to enhance catalytic efficiency makes it a valuable tool in biochemical research and industrial applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . The compound’s impact on cell function is significant, as it can alter the expression of genes involved in critical cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation . The compound binds to specific enzymes, altering their activity and, consequently, the biochemical pathways they regulate . This binding interaction is crucial for the compound’s catalytic efficiency and its ability to facilitate various chemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, ensuring its continued efficacy in biochemical reactions . Prolonged exposure may lead to degradation, affecting its catalytic properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively catalyzes biochemical reactions . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have been observed, indicating a dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for biochemical reactions . The compound’s role in oxygenative addition to terminal alkynes is particularly noteworthy, as it facilitates the synthesis of esters, amides, and carboxylic acids . These reactions are integral to numerous metabolic processes, underscoring the compound’s significance in biochemistry .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport mechanisms is crucial for optimizing the compound’s use in biochemical research and applications .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it ensures that it interacts with the appropriate biomolecules and enzymes . The compound’s function is closely tied to its precise localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(cyclooctadiene)rhodium(I) dimer can be synthesized through the reaction of rhodium trichloride with 1,5-cyclooctadiene in the presence of a base such as sodium carbonate. The reaction typically takes place in an aqueous ethanol solution and involves heating to facilitate the formation of the dimer .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydroxy(cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include terminal alkynes, esters, amides, and carboxylic acids. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of suitable solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound include various organorhodium complexes, esters, amides, and carboxylic acids. These products are often used as intermediates in the synthesis of more complex organic molecules .

Properties

CAS No.

73468-85-6

Molecular Formula

C16H28O2Rh2

Molecular Weight

458.20 g/mol

IUPAC Name

cycloocta-1,5-diene;rhodium;dihydrate

InChI

InChI=1S/2C8H12.2H2O.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H2;;

InChI Key

HSFFMOISCNXZCL-UHFFFAOYSA-N

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.O.[Rh].[Rh]

SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh]

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy(cyclooctadiene)rhodium(I) dimer
Reactant of Route 2
Hydroxy(cyclooctadiene)rhodium(I) dimer
Reactant of Route 3
Hydroxy(cyclooctadiene)rhodium(I) dimer
Reactant of Route 4
Hydroxy(cyclooctadiene)rhodium(I) dimer
Reactant of Route 5
Hydroxy(cyclooctadiene)rhodium(I) dimer
Reactant of Route 6
Hydroxy(cyclooctadiene)rhodium(I) dimer

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